molecular formula C22H22ClN3O3 B2803511 N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-83-7

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2803511
CAS No.: 900002-83-7
M. Wt: 411.89
InChI Key: GCFCMIIQMKNBFS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex synthetic small molecule belonging to the dihydropyrrolo[1,2-a]pyrazine class of heterocyclic compounds. Its intricate structure, featuring a fused pyrrolopyrazine core substituted with a 4-chlorophenyl carboxamide group and a 2,5-dimethoxyphenyl ring, makes it a compelling scaffold for medicinal chemistry and drug discovery research. This compound is of significant interest for investigating structure-activity relationships (SAR) in heterocyclic chemistry, particularly in the development of novel enzyme inhibitors . The presence of the carboxamide bridge (-CONH-) is a key pharmacophoric element, as this group is known to be crucial for binding to active sites, often by forming hydrogen bonds with target proteins . The chlorophenyl and dimethoxyphenyl substituents contribute to defined lipophilicity and electronic characteristics, which can be systematically studied to optimize binding affinity and selectivity against biological targets . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. Its structural features are analogous to those found in compounds investigated for various pharmacological activities, including potential enzyme inhibition . As with any compound of this nature, thorough biological profiling is necessary to elucidate its precise mechanism of action and cellular targets. This product is provided for non-human research purposes only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, veterinary, or human use. The purchaser assumes all responsibility for ensuring safe handling and storage and for complying with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-9-10-20(29-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(27)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFCMIIQMKNBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as an amino acid or a diketone, the pyrrole ring can be synthesized through cyclization reactions.

    Formation of the Pyrazine Ring: The pyrazine ring can be constructed by reacting the pyrrole intermediate with appropriate reagents, such as diaminomaleonitrile or similar compounds.

    Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups can be introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

    Final Cyclization and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

    Cyclization: Further cyclization reactions can modify the ring structure or introduce additional rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly used in substitution reactions.

    Cyclization: Cyclization can be facilitated by acids or bases, depending on the specific reaction mechanism.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural and Substituent Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
Target Compound Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxyphenyl; 4-chlorophenyl carboxamide Not Provided Methoxy, Chloro, Carboxamide
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl; 2,6-difluorophenyl carboxamide C₂₂H₂₁F₂N₃O₂ Ethoxy, Fluoro, Carboxamide
1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline Pyrrolo[2,1-a]isoquinoline 3,4-Dimethoxyphenyl; 4-methoxyphenyl; 8,9-dimethoxy C₂₉H₂₈N₂O₅ Methoxy (multiple positions)
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl; piperidinylpropyl carboxamide C₂₇H₃₂N₆O₃ Methoxy, Amino, Carboxamide
Key Observations:
  • Substituent Position : The target compound’s 2,5-dimethoxyphenyl group contrasts with the 3,4-dimethoxy or 4-ethoxy substituents in analogs (e.g., ). These positional differences influence aromatic proton splitting in NMR and electronic properties (e.g., electron-donating effects of methoxy groups).

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) Yield (%) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not Reported Not Reported Likely aromatic C=C (~1470–1510) Expected: Methoxy (~3.4–3.9), aromatic protons (~6.7–7.3)
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Not Reported Not Reported Not Provided Not Provided
1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline 207 30 1470, 1510 (aromatic C=C) 3.42–3.92 (methoxy), 6.69–7.29 (aromatic protons)
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide 200 55 Not Provided 1H NMR: 2.5–4.0 (piperidinylpropyl), 6.8–7.5 (aromatic)
Key Observations:
  • Melting Points : The target compound’s melting point is unreported, but analogs with methoxy groups (e.g., ) show melting points between 200–207°C, suggesting similar thermal stability.
  • Spectral Data : The IR absorption at ~1470–1510 cm⁻¹ (aromatic C=C) in is consistent with the target compound’s expected spectral profile. Methoxy groups typically resonate at δ 3.4–3.9 ppm in ¹H NMR .

Biological Activity

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and therapeutic implications based on existing research findings.

  • Molecular Formula : C19H16ClN3O3
  • Molecular Weight : 357.788 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted phenyl derivatives with appropriate pyrazine precursors. The synthetic route typically includes steps such as:

  • Formation of the pyrrolo[1,2-a]pyrazine core.
  • Substitution reactions to introduce the 4-chlorophenyl and 2,5-dimethoxyphenyl groups.
  • Final carboxamide formation through acylation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound was shown to inhibit glioma growth effectively. The mechanism involved the inhibition of the AKT signaling pathway, which is crucial in various cancers including glioblastoma. Specifically:

  • Inhibition of AKT2/PKBβ : This compound exhibited low micromolar activity against AKT2, correlating with reduced malignancy in glioma cells and improved patient survival rates .
  • Selectivity for Cancer Cells : The compound demonstrated significant cytotoxicity towards glioma cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

Kinase Inhibition

The compound has been screened for its ability to inhibit various kinases:

  • Specificity : It showed high specificity towards AKT2 among 139 tested kinases with an IC50 value of approximately 12 μM .
  • Implications for Therapy : Given that AKT signaling is often upregulated in tumors, this specificity suggests potential as a targeted cancer therapy.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Case Study on Glioma Cells : A study reported that a structurally related compound inhibited neurosphere formation in primary patient-derived glioma stem cells, showcasing its potential as an anti-glioma agent .
    CompoundActivityIC50 (μM)Target
    4jAnti-glioma12AKT2/PKBβ

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step pathways:

  • Core formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts to generate the pyrrolo[1,2-a]pyrazine core .
  • Substituent introduction : Alkylation with 4-chlorophenyl and 2,5-dimethoxyphenyl groups under basic conditions. For example, benzyl halides or aryl halides are used in nucleophilic substitution reactions .
  • Carboxamide linkage : Amide bond formation via coupling reagents like EDC/HOBt or via reaction with activated carbonyl intermediates .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl/dimethoxyphenyl groups) and carboxamide carbonyl signals (δ ~165–170 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peaks) .
  • Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological activities are reported for this compound?

  • CNS modulation : Structural analogs interact with serotonin or dopamine receptors due to the dimethoxyphenyl group’s resemblance to neurotransmitter scaffolds .
  • Enzyme inhibition : Potential kinase inhibition inferred from pyrazine-carboxamide derivatives’ activity in targeting ATP-binding pockets .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

  • Substituent-SAR studies : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions. For example, fluorophenyl derivatives may enhance blood-brain barrier penetration but reduce binding affinity .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in ) to resolve conformational ambiguities affecting target interactions .

Q. What experimental strategies optimize synthetic yield and purity?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cyclization efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility during alkylation .
  • Purification : Gradient column chromatography with silica gel (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How can computational methods predict biological targets?

  • Molecular docking : Use AutoDock or Schrödinger to simulate binding to CNS receptors (e.g., 5-HT2A_{2A}) or kinases (e.g., CDK2) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the carboxamide nitrogen .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Q. How is compound stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .

Data Analysis and Validation

Q. How are contradictory NMR or MS spectral data reconciled?

  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals from diastereotopic protons in the dihydropyrrolo-pyrazine core .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify nitrogen environments in MS fragmentation patterns .

Q. What statistical methods validate reproducibility in biological assays?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals .
  • ANOVA : Compare triplicate data across independent experiments to identify outliers or batch effects .

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